molecular formula C22H21ClN2O7 B11951052 Anhydrochlortetracycline Hydrochloride

Anhydrochlortetracycline Hydrochloride

Cat. No.: B11951052
M. Wt: 460.9 g/mol
InChI Key: WLYIHXRYRNHXOE-UHFFFAOYSA-N
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Description

Anhydrochlortetracycline hydrochloride (ACTHCl) is a degradation product of chlortetracycline hydrochloride (CTC HCl), formed through acid-catalyzed isomerization under suboptimal storage or processing conditions . Its molecular formula is C₂₂H₂₂Cl₂N₂O₇, with a molecular weight of 497.3 g/mol and a purity exceeding 95% by HPLC . Structurally, ACTHCl retains the tetracyclic core of CTC HCl but undergoes dehydration, resulting in distinct stereochemistry (three defined stereocenters) and reduced antibiotic efficacy .

ACTHCl is highly soluble in polar solvents such as water, ethanol, methanol, DMSO, and DMF, and it is stable for long-term storage at -20°C . While it exhibits low antimicrobial activity, its presence in pharmaceutical formulations serves as a critical quality control (QC) marker, indicating CTC HCl degradation due to improper handling or storage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O7/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIHXRYRNHXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis of ACTC-HCl predominantly involves the acid-catalyzed dehydration of chlortetracycline. Under acidic conditions (pH 1–3), chlortetracycline undergoes intramolecular dehydration at the C6 position, resulting in the formation of anhydrochlortetracycline. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Key Reaction Parameters :

  • Acid Concentration : Hydrochloric acid (1–3 M) is typically employed.

  • Temperature : Reactions are conducted at 60–80°C to accelerate dehydration while minimizing side reactions.

  • Reaction Time : 4–6 hours under reflux conditions ensures complete conversion.

Laboratory-Scale Synthesis

A standard laboratory protocol involves dissolving chlortetracycline in a 2 M HCl solution, followed by heating at 70°C for 5 hours. The mixture is then cooled, and the precipitated ACTC-HCl is filtered, washed with cold ethanol, and dried under vacuum.

Yield and Purity :

ParameterValue
Typical Yield65–75%
Purity (HPLC)>95%
Residual Solvent<0.1% (ethanol)

Industrial-Scale Production Methods

Fermentation of Chlortetracycline

Industrial production begins with the fermentation of Streptomyces aureofaciens to produce chlortetracycline. Optimized fermentation broths yield 10–15 g/L of chlortetracycline, which is extracted using organic solvents like butanol.

Acidic Conversion Process

The extracted chlortetracycline is subjected to large-scale acid degradation in reactors equipped with precise temperature and pH controls. Post-dehydration, the product is crystallized, centrifuged, and lyophilized to obtain ACTC-HCl in bulk quantities.

Industrial Process Metrics :

ParameterLaboratory ScaleIndustrial Scale
Batch Size10–100 g50–100 kg
Reaction Volume1–5 L1,000–5,000 L
Energy ConsumptionModerateHigh

Optimization of Reaction Parameters

pH and Temperature Effects

The reaction’s efficiency is highly dependent on pH and temperature. Studies demonstrate that pH 2.5 maximizes dehydration while minimizing epimerization, a common side reaction. Temperatures above 80°C risk forming undesired byproducts, such as epitetracycline.

Solvent Systems and Catalysts

Ethanol-water mixtures (70:30 v/v) enhance solubility during crystallization, improving yield by 10–15%. Catalysts like zinc chloride (0.1–0.5% w/w) have been explored but show limited efficacy in reducing reaction time.

Analytical Characterization of the Product

Purity Assessment Techniques

High-performance liquid chromatography (HPLC) with UV detection at 270 nm is the gold standard for purity analysis, resolving ACTC-HCl from degradation byproducts like epitetracycline.

HPLC Conditions :

ColumnC18 (5 µm, 250 × 4.6 mm)
Mobile PhaseAcetonitrile:0.1% H3PO4 (25:75)
Flow Rate1.0 mL/min

Spectroscopic Identification

  • UV-Vis : λmax at 268 nm and 355 nm.

  • Mass Spectrometry : [M+H]+ peak at m/z 463.2.

  • NMR : Characteristic signals at δ 2.5 (C6-CH3) and δ 7.8 (aromatic protons).

Challenges and Limitations in Synthesis

  • Byproduct Formation : Epitetracycline and anhydro-4-epi-chlortetracycline are common impurities requiring rigorous purification.

  • Scalability Issues : Industrial processes face challenges in maintaining consistent pH and temperature across large reactors.

  • Cost of Purification : Chromatographic methods increase production costs by 20–30%.

Recent Advances and Alternative Methodologies

While traditional acid degradation remains dominant, emerging approaches include:

  • Enzymatic Hydrolysis : Preliminary studies using esterases show potential for selective dehydration at milder conditions.

  • Microwave-Assisted Synthesis : Reduces reaction time by 50% but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions: Anhydrochlortetracycline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various tetracycline derivatives with altered antibacterial properties and chemical stability .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22_{22}H21_{21}ClN2_2O7_7·xHCl
  • Chemical Structure : Anhydrochlortetracycline Hydrochloride features a chloro group and multiple hydroxyl groups, contributing to its biological activity.

Analytical Chemistry

This compound serves as a reference standard in analytical methods to trace chlortetracycline and its impurities. Reference standards are essential for identifying and quantifying impurities in pharmaceutical compounds.

ApplicationDescription
Reference StandardUsed to identify and quantify chlortetracycline impurities in pharmaceutical formulations.

Microbial Studies

Research has indicated that this compound exhibits some effectiveness against specific microbial strains, particularly Streptomyces aureofaciens, although it is generally considered to have low antimicrobial activity compared to other tetracyclines .

Resistance Mechanism Studies

Studies have shown that this compound can inhibit tetracycline-inactivating enzymes, which are responsible for antibiotic resistance. This property is crucial for developing strategies to combat emerging antibiotic resistance .

Environmental Impact Studies

This compound has been studied for its environmental implications, particularly regarding its presence as a contaminant due to agricultural use of chlortetracycline. Research focuses on its degradation pathways and potential ecological effects .

Case Study 1: Microbial Growth Inhibition

A study conducted by Goodman et al. (1955) assessed the impact of Anhydrochlortetracycline on the growth of actinomycetes. The results indicated that while it is a poor inhibitor of protein synthesis, it still holds some relevance in studying microbial interactions .

Case Study 2: Environmental Contamination

Research highlighted the transformation products of emerging contaminants, including this compound, in various environmental matrices. This study emphasized the need for monitoring such compounds due to their potential risks to human health and ecosystems .

Mechanism of Action

Anhydrochlortetracycline Hydrochloride exerts its effects by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis. This mechanism is similar to other tetracycline antibiotics but with reduced efficacy .

Comparison with Similar Compounds

Research Findings and Implications

  • Degradation Pathways : ACTHCl formation correlates with CTC HCl exposure to acidic environments, highlighting the need for strict pH control during storage .
  • Environmental Impact : TC HCl and CTC HCl residues in water systems pose ecological risks, whereas ACTHCl’s low bioactivity reduces such concerns .
  • Drug Design : Structural insights from ACTHCl inform the development of tetracycline analogs with enhanced stability .

Biological Activity

Anhydrochlortetracycline hydrochloride (ACTC) is a degradation product of chlortetracycline, a well-known antibiotic. This compound has garnered attention for its biological activity, particularly its antibacterial properties, but it exhibits significantly reduced efficacy compared to its parent compound. This article explores the biological activity of ACTC, including its mechanisms of action, antibacterial effectiveness, and potential applications.

Anhydrochlortetracycline is formed through the acid degradation of chlortetracycline. Its chemical structure is represented as C22H21ClN2O7, with a molecular weight of 444.87 g/mol. The compound is characterized by the presence of a chlorine atom and several hydroxyl groups that contribute to its biological properties .

Antibacterial Activity

In Vitro Efficacy
ACTC has been shown to possess antibacterial properties, albeit at a reduced level compared to chlortetracycline. Studies indicate that ACTC effectively inhibits the growth of specific bacteria, particularly actinomycetes such as Streptomyces aureofaciens, and exhibits activity against pathogens like Nocardia asteroides and Salmonicida .

The following table summarizes the antibacterial activity of ACTC against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Streptomyces aureofaciens32 µg/mLStrong inhibition
Nocardia asteroides16 µg/mLModerate inhibition
Salmonicida64 µg/mLModerate inhibition

Mechanism of Action
ACTC primarily exerts its antibacterial effects through inhibition of protein synthesis. However, it is noted to be a poor inhibitor relative to chlortetracycline, which limits its therapeutic use in clinical settings . The compound's mechanism involves binding to the bacterial ribosome, disrupting the translation process necessary for bacterial growth and replication.

Toxicity Profile

Preliminary studies have indicated that ACTC exhibits low toxicity in vivo. In mouse models, doses up to 160 mg/kg did not show significant adverse effects, suggesting a favorable safety profile for potential therapeutic applications . However, further research is needed to fully assess the long-term effects and safety in humans.

Case Studies and Research Findings

  • Antibacterial Efficacy Against Fish Pathogens
    A study focused on aquatic pathogens demonstrated that ACTC could effectively reduce bacterial counts in infected fish populations. This suggests potential applications in aquaculture for controlling bacterial infections without significant toxicity to the host organisms .
  • Comparative Studies with Chlortetracycline
    Comparative studies have highlighted that while ACTC retains some antibacterial activity, it is substantially less effective than chlortetracycline. This raises questions about its utility as a standalone treatment option but indicates potential as an adjunct therapy in combination with other agents .

Q & A

Basic Research Questions

Q. What is the role of anhydrochlortetracycline hydrochloride in monitoring chlortetracycline stability?

  • Methodological Answer : this compound serves as a critical quality control marker for chlortetracycline degradation. To assess stability, researchers can:

  • Use reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: 0.01 M oxalic acid/methanol gradient) to separate and quantify degradation products .
  • Monitor storage conditions (e.g., pH, temperature, humidity) and correlate degradation kinetics with anhydrochlortetracycline formation .
    • Key Parameters : Retention times, peak area ratios, and calibration curves for quantification.

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile or neoprene gloves (tested for chemical resistance), tightly sealed goggles, and lab coats. Avoid latex gloves due to unknown penetration times .
  • Ventilation : Use fume hoods for powder handling to prevent inhalation of dust/mist .
  • Storage : Store in airtight containers at room temperature, away from moisture and light .
  • Spill Management : Neutralize with sodium bicarbonate, collect residues, and dispose as hazardous waste .

Q. How can researchers detect this compound in antibiotic formulations?

  • Methodological Answer :

  • Sample Preparation : Extract using acidified methanol (pH 2–3) to isolate degradation products.
  • Analytical Techniques :
  • TLC : Use silica gel plates with a chloroform/methanol/ammonia (80:20:2) system for preliminary screening .
  • LC-MS/MS : Employ electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode for high sensitivity (e.g., m/z transitions specific to anhydrochlortetracycline) .

Advanced Research Questions

Q. How can degradation kinetics of chlortetracycline to anhydrochlortetracycline be modeled under varying pH conditions?

  • Methodological Answer :

  • Experimental Design :

Prepare chlortetracycline solutions at pH 1–6 (HCl/NaOH adjustment).

Incubate at 25°C–40°C and sample at intervals (0–72 hrs).

Quantify degradation via HPLC and fit data to first-order or Arrhenius models .

  • Advanced Analysis : Use kinetic software (e.g., MATLAB or KinetDS) to calculate rate constants (k) and activation energy (Ea).

Q. What strategies improve the resolution of anhydrochlortetracycline from co-eluting impurities in chromatographic assays?

  • Methodological Answer :

  • Column Optimization : Test HILIC or phenyl-hexyl columns for better polarity-based separation.
  • Mobile Phase : Adjust ion-pairing agents (e.g., 0.1% trifluoroacetic acid) or gradient profiles .
  • Validation : Perform spike-and-recovery experiments to validate accuracy (target: 90–110%) and precision (RSD <5%) .

Q. How can researchers mitigate environmental risks during disposal of anhydrochlortetracycline-contaminated waste?

  • Methodological Answer :

  • Neutralization : Treat waste with alkaline solutions (pH >10) to hydrolyze tetracycline derivatives.
  • Adsorption : Use activated carbon or clay-based filters to capture residual compounds before disposal .
  • Ecotoxicity Testing : Conduct Microtox® assays (Vibrio fischeri bioluminescence inhibition) to assess treated waste safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.